molecular formula C12H11N3O2 B8577802 4-Nitrobenzyl(2-pyridyl)amine

4-Nitrobenzyl(2-pyridyl)amine

Cat. No. B8577802
M. Wt: 229.23 g/mol
InChI Key: QOLIGXABOXPTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzyl(2-pyridyl)amine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrobenzyl(2-pyridyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzyl(2-pyridyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Nitrobenzyl(2-pyridyl)amine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-8H,9H2,(H,13,14)

InChI Key

QOLIGXABOXPTAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzaldehyde (3.02 g) and 2-aminopyridine (1.88 g) in 1,2-dichloroethane (70 ml) were added triacetoxy sodium boro hydride (5.93 g) and acetic acid (1.14 ml), and the mixture was stirred under nitrogen atmosphere at room temperature for 2 hours and concentrated. To the residue was added sodium bicarbonate solution, and the mixture was extracted with ethyl acetate, washed with brine, dried (anhydrous magnesium sulfate) and concentrated. The residue was purified with silica gel column chromatography (ethyl acetate/hexane=1/1), and to the purified materials were added ethyl acetate/diethylether and 1N hydrochloric acid. The aqueous layer was extracted and washed with diethylether, and to the mixture was added sodium carbonate. The mixture was extracted with ethyl acetate, and the extract was dried (anhydrous magnesium sulfate), concentrated and recrystallized from ethyl acetate/hexane to give 2-[(4-nitrophenyl)methylamino]pyridine (1.63 g) as pale yellow crystals.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
[Compound]
Name
triacetoxy sodium boro hydride
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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